molecular formula C14H10Br2O2 B1596481 4-Benzyloxy-3,5-dibromo-benzaldehyde CAS No. 249515-06-8

4-Benzyloxy-3,5-dibromo-benzaldehyde

Cat. No. B1596481
M. Wt: 370.03 g/mol
InChI Key: IMYYDKQPNKYZQR-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-dibromo-benzaldehyde is a chemical compound with the CAS Number: 249515-06-8 . It has a molecular weight of 370.04 and its IUPAC name is 4-(benzyloxy)-3,5-dibromobenzaldehyde .


Synthesis Analysis

While specific synthesis methods for 4-Benzyloxy-3,5-dibromo-benzaldehyde were not found, a related compound, 3,5-Dibromobenzaldehyde, can be synthesized from 1,3,5-tribromobenzene in diethyl ether, cooled to -78°C, followed by the addition of one equivalent of n-BuLi dropwise .


Molecular Structure Analysis

The InChI code for 4-Benzyloxy-3,5-dibromo-benzaldehyde is 1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 .


Physical And Chemical Properties Analysis

4-Benzyloxy-3,5-dibromo-benzaldehyde is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

  • Organic Synthesis : This compound is a type of benzaldehyde derivative , and benzaldehydes are commonly used in organic synthesis . They might be used in the synthesis of other complex molecules, as intermediates in chemical reactions, or as probes in analytical techniques .

  • Drug Development : In medical research, 4-Benzyloxy-3,5-dibromo-benzaldehyde has been studied for its role in drug development, particularly as a potential anticancer agent.

  • Analytical Chemistry : The compound could be used in analytical chemistry, for example, in profiling cranberry compounds and metabolites found in human urine after ingestion of a highly standardized cranberry extract .

  • Chemical Reactions : It could be used in various chemical reactions. For example, it might be used in a one-pot reduction/cross-coupling strategy for substituted benzaldehydes .

Safety And Hazards

The safety information for 4-Benzyloxy-3,5-dibromo-benzaldehyde includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

3,5-dibromo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYDKQPNKYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363467
Record name 4-Benzyloxy-3,5-dibromo-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3,5-dibromo-benzaldehyde

CAS RN

249515-06-8
Record name 4-Benzyloxy-3,5-dibromo-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GM Buchan, AB Turner - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Base-catalysed condensation of 3,4-dihydrobenz[cd]indol-5-(1H)-one (1) with aromatic aldehydes gives 4-arylmethylene-3,4-dihydrobenz[cd]indol-5(1H)-ones (11) and 4-benzylbenz[cd…
Number of citations: 1 pubs.rsc.org

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